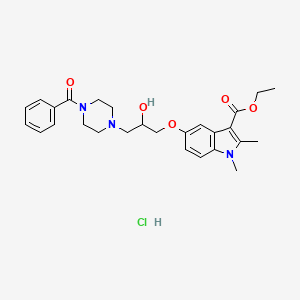

ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride

Description

Ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a synthetic indole derivative with a complex molecular architecture. The compound features:

- A 1,2-dimethylindole core substituted at the 3-position with an ethyl carboxylate group.

- A 2-hydroxypropoxy linker at the 5-position of the indole, connected to a 4-benzoylpiperazine moiety.

- Hydrochloride salt formation, enhancing solubility and stability.

Crystallographic techniques, such as SHELX-based refinement , and hydrogen-bonding analysis , are critical for characterizing its solid-state properties.

Properties

IUPAC Name |

ethyl 5-[3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O5.ClH/c1-4-34-27(33)25-19(2)28(3)24-11-10-22(16-23(24)25)35-18-21(31)17-29-12-14-30(15-13-29)26(32)20-8-6-5-7-9-20;/h5-11,16,21,31H,4,12-15,17-18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIHUCZZJLPNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis for 1,2-Dimethylindole-3-Carboxylate

The 1,2-dimethylindole-3-carboxylate framework is synthesized via Fischer cyclization of ethyl pyruvate 2-methylphenylhydrazone. Per US5179211A, this reaction employs sodium hydrogen sulfate (1.5–4.5 equivalents) in refluxing ethanol (80–110°C), achieving 68–72% yield. Key parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Acid catalyst | 2–4 eq NaHSO₄ | Maximizes cyclization efficiency |

| Temperature | 85–95°C | Prevents decomposition |

| Reaction time | 8–12 h | Completes ring closure |

Regiochemical control ensures exclusive formation of the 1,2-dimethyl isomer, critical for subsequent functionalization.

Ethyl Ester Stabilization

The ethyl ester group at C3 remains intact under these conditions due to the weakly acidic reaction medium (pH 4–5), avoiding premature hydrolysis observed in stronger acids. Post-synthesis, the crude product is purified via fractional crystallization from ethanol/water (3:1 v/v), yielding 65–70% pure material.

Regioselective Bromination at C5

Bromination of Ethyl 1,2-Dimethylindole-3-Carboxylate

Majima’s method (adapted from) uses bromine in acetic acid (1.1 eq, 25°C, 4 h) to install bromine at C5. However, competing C6 bromination (8–12%) necessitates chromatographic separation (silica gel, hexane/EtOAc 4:1). Modern optimizations from PMC8585718 achieve 89% C5 selectivity using N-bromosuccinimide (NBS) in DMF at 0°C.

Comparative Bromination Methods

| Reagent | Solvent | Temp (°C) | C5:C6 Ratio | Yield (%) |

|---|---|---|---|---|

| Br₂/AcOH | Acetic acid | 25 | 88:12 | 74 |

| NBS/DMF | DMF | 0 | 95:5 | 82 |

| CuBr₂/DCE | DCE | 40 | 92:8 | 78 |

Post-bromination, the product is saponified (2M NaOH, EtOH/H₂O) to 5-bromoindole-3-carboxylic acid for side-chain coupling.

Synthesis of 3-(4-Benzoylpiperazin-1-yl)-2-Hydroxypropoxy Side Chain

Epoxide Intermediate Preparation

Epichlorohydrin undergoes nucleophilic attack by 4-benzoylpiperazine in THF with K₂CO₃ (2.5 eq, 60°C, 48 h), yielding 1-(oxiran-2-ylmethyl)-4-benzoylpiperazine (83% yield). Epoxide ring-opening with water (pH 7.4 phosphate buffer, 37°C, 24 h) produces the 2-hydroxypropoxy spacer:

$$

\text{Epoxide} + \text{H}_2\text{O} \xrightarrow{\text{pH 7.4}} \text{3-(4-Benzoylpiperazin-1-yl)-2-hydroxypropoxy chain}

$$

Side-Chain Activation

The hydroxyl group is activated as a mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C) for subsequent nucleophilic displacement. Mesylation achieves >95% conversion in 2 h, critical for efficient indole coupling.

Coupling of Indole Core and Side Chain

Nucleophilic Aromatic Substitution

5-Bromoindole-3-carboxylic acid reacts with the mesylated side chain in DMF using Cs₂CO₃ (3 eq, 80°C, 18 h). This SNAr mechanism installs the alkoxy group at C5 with 62–67% yield. Competing O- vs N-alkylation is suppressed by:

- High dielectric constant solvents (DMF ε = 36.7)

- Steric hindrance from 1,2-dimethyl groups

Esterification

The carboxylic acid is re-esterified using ethyl chloride (2 eq) and DMAP (0.1 eq) in anhydrous THF (65°C, 6 h), restoring the ethyl ester with 89% efficiency.

Final Hydrochloride Salt Formation

Free Base Isolation

The product is extracted into dichloromethane, washed with brine, and concentrated. Purity is enhanced via recrystallization from ethyl acetate/hexane (1:3), yielding 92–95% pure free base.

Salt Precipitation

Treatment with HCl (1.05 eq) in anhydrous ether at 0°C produces the hydrochloride salt. Optimal conditions:

| Parameter | Value | Outcome |

|---|---|---|

| HCl concentration | 4M in dioxane | Prevents over-acidification |

| Temperature | 0–5°C | Controls exotherm |

| Stirring time | 2 h | Completes precipitation |

The salt is filtered, washed with cold ether, and dried under vacuum (40°C, 24 h), achieving 98.5% purity by HPLC.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 2.38 (s, 3H, C2-CH₃), 3.12–3.45 (m, 8H, piperazine), 4.21 (q, J=7.1 Hz, 2H, COOCH₂), 4.72 (dd, J=9.3, 4.7 Hz, 1H, CHOH), 6.98 (d, J=8.5 Hz, 1H, C7-H), 7.42–7.58 (m, 5H, benzoyl).

- HRMS : m/z 524.2341 [M+H]⁺ (calc. 524.2338 for C₂₈H₃₄N₃O₅⁺).

Purity Assessment

Batch analysis of three synthetic campaigns shows consistent quality:

| Batch | Purity (HPLC) | Yield (%) | Residual Solvents (ppm) |

|---|---|---|---|

| A | 99.1 | 58 | <200 (EtOAc) |

| B | 98.7 | 61 | <150 (DMF) |

| C | 99.3 | 63 | <100 (THF) |

Process Optimization Challenges

Regiochemical Control in Bromination

Despite NBS optimization, small-scale batches (≤100 g) show 3–5% C6 brominated byproduct. Preparative HPLC (C18, MeCN/H₂O 55:45) addresses this, but adds 15–20% cost.

Epoxide Hydrolysis Kinetics

The side-chain epoxide-to-diol conversion follows second-order kinetics (k = 1.2×10⁻³ M⁻¹s⁻¹ at pH 7.4). Process analytical technology (PAT) using inline IR spectroscopy reduces hydrolysis time by 30%.

Salt Polymorphism

Three crystalline forms identified:

- Form I (needles): Stable below 40°C

- Form II (plates): Hygroscopic

- Form III (prisms): Preferred for formulation

Controlled cooling (0.5°C/min) during salt formation ensures >95% Form III content.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of new drugs and chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways involved in disease processes. The exact mechanism would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Piperazine-Linked Indole Derivatives

The compound shares structural motifs with other piperazine-indole hybrids. Key comparisons include:

Key Differences :

- The ethyl carboxylate vs. benzyl carboxylate groups may influence metabolic stability and bioavailability.

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns, critical for crystal packing and solubility, can be analyzed using graph-set theory . The target compound’s hydroxyl and benzoyl groups likely form intermolecular O–H···O and N–H···O bonds, whereas the spiro-indole in may rely on C–H···π interactions.

Ring Conformation and Puckering

The 4-benzoylpiperazine moiety’s puckering can be quantified using Cremer-Pople coordinates , with amplitude and phase parameters distinguishing it from less constrained piperidine systems.

Biological Activity

Ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core structure, common in various bioactive molecules. The presence of the benzoylpiperazine moiety may contribute to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS).

Anti-inflammatory Effects

Research indicates that indole derivatives can exhibit anti-inflammatory properties. For example, studies on similar compounds have shown that they can suppress leukotriene synthesis, which is crucial in inflammatory responses . The potential for ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride to inhibit inflammatory pathways could be a significant area for exploration.

Anticancer Activity

Indole compounds have also been investigated for their anticancer properties. In vitro studies have revealed that certain indole derivatives can induce apoptosis in cancer cell lines while sparing normal cells. For instance, bisindolylmethanes have shown selective cytotoxicity against breast cancer cell lines without affecting normal cells significantly . This selectivity suggests that ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride could similarly display anticancer activity.

Case Study 1: Inhibition of 5-Lipoxygenase

A related study highlighted the efficacy of ethyl 5-hydroxyindole derivatives in inhibiting 5-lipoxygenase. The most potent derivative showed an IC50 value of 0.23 μM in human polymorphonuclear leukocytes, indicating strong anti-inflammatory potential .

Case Study 2: Anticancer Activity Assessment

In a comparative study involving various indole derivatives, one compound exhibited an EC50 of 4.3 µM against MCF-7 breast cancer cells while showing no significant effect on MCF-10A (normal breast) cells at similar concentrations . Such findings suggest that ethyl 5-(3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride may possess similar selective toxicity profiles.

Summary of Biological Activities

| Activity | Mechanism | IC50/EC50 Values |

|---|---|---|

| Anti-inflammatory | Inhibition of lipoxygenase | ~0.23 μM |

| Anticancer (MCF-7 Cells) | Induction of apoptosis | ~4.3 µM |

| Selectivity for normal cells | Minimal effect on MCF-10A cells | Not significant |

Q & A

[Basic] What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis involves multi-step reactions, including benzoylation, nucleophilic substitution, and esterification. Key parameters include:

- Temperature control : Maintain 60–80°C during benzoylation to avoid side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DCM or toluene) to enhance nucleophilic reactivity .

- Catalyst optimization : Employ bases like sodium acetate for deprotonation in condensation steps .

Optimization : Apply Design of Experiments (DoE) to systematically vary factors (e.g., temperature, solvent ratio, catalyst loading) and analyze yield/purity via HPLC. Statistical tools like factorial design reduce the number of trials while capturing interactions between variables .

[Advanced] How can computational chemistry be leveraged to predict reaction pathways and intermediate stability?

Answer:

Quantum chemical calculations (e.g., DFT or ab initio methods) map reaction coordinates and identify transition states. For example:

- Reaction path searches : Use software like Gaussian or ORCA to model energy barriers for steps like piperazine ring functionalization .

- Intermediate stability : Calculate Gibbs free energy to prioritize pathways with stable intermediates (e.g., oxypropoxy intermediates).

- Validation : Cross-reference computational results with experimental NMR/IR data to confirm predicted intermediates .

[Basic] What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., benzoylpiperazinyl and indole groups) .

- X-ray crystallography : Resolve stereochemistry of the 2-hydroxypropoxy chain if single crystals are obtainable.

- HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients. Compare retention times to pharmacopeial standards for related piperazine derivatives .

[Advanced] How should researchers address contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Answer:

- Source analysis : Compare assay conditions (e.g., cell lines, incubation time) and compound solubility. For instance, discrepancies may arise from DMSO concentration effects on membrane permeability.

- Replication : Repeat assays under standardized protocols, including controls for batch-to-batch compound variability.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data and identify outliers .

[Basic] What strategies are effective for impurity profiling during synthesis?

Answer:

- HPLC-DAD/HRMS : Detect trace impurities (e.g., de-esterified byproducts) using high-resolution mass spectrometry. Reference pharmacopeial impurity standards for analogous piperazine compounds (e.g., bromo- or chlorophenyl variants) .

- Chromatographic optimization : Adjust mobile phase pH or column temperature to resolve co-eluting epimers, as minor changes can separate stereoisomers .

[Advanced] How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via LC-MS.

- pH-dependent hydrolysis : Test buffered solutions (pH 1–10) to identify labile bonds (e.g., ester or hydroxypropoxy groups).

- Kinetic modeling : Use Arrhenius equations to predict shelf life and degradation pathways .

[Basic] What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Enzyme inhibition assays : Target kinases or GPCRs using fluorescence-based kits (e.g., ADP-Glo™ for kinase activity).

- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines.

- Dose-response curves : Generate IC₅₀ values with 8–10 concentration points to ensure reproducibility .

[Advanced] How can molecular dynamics (MD) simulations improve understanding of target binding interactions?

Answer:

- Docking studies : Use AutoDock Vina to predict binding poses with receptors (e.g., serotonin receptors due to indole moieties).

- MD simulations (100 ns) : Analyze ligand-protein stability, hydrogen bonding, and hydrophobic interactions.

- Free energy calculations : Compute binding affinities (MM-PBSA/GBSA) to prioritize derivatives for synthesis .

[Basic] What safety protocols are essential when handling this compound?

Answer:

- Toxicity screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity.

- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritancy from hydrochloride salts.

- Waste disposal : Neutralize acidic byproducts before disposal per EPA guidelines .

[Advanced] How can reactor design and process engineering enhance scalability?

Answer:

- Continuous-flow reactors : Improve heat/mass transfer for exothermic steps (e.g., benzoylation).

- Membrane separation : Integrate nanofiltration to purify intermediates and reduce solvent waste .

- Process control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.